2-(3-Methoxy-phenyl)-morpholine hydrochloride
Description
Properties
IUPAC Name |
2-(3-methoxyphenyl)morpholine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2.ClH/c1-13-10-4-2-3-9(7-10)11-8-12-5-6-14-11;/h2-4,7,11-12H,5-6,8H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDYRDCHKSFXXGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2CNCCO2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(3-Methoxy-phenyl)-morpholine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.
Chemical Structure and Properties
This compound features a morpholine ring substituted with a 3-methoxyphenyl group. Its molecular formula is CHClNO, and it exhibits properties typical of morpholine derivatives, including solubility in water and organic solvents.
Anticancer Activity
Recent studies have highlighted the anticancer potential of morpholine derivatives, including this compound. The compound has been shown to inhibit the proliferation of various cancer cell lines through different mechanisms:
- Inhibition of Cell Proliferation : Research indicates that compounds similar to this compound can induce cell cycle arrest and apoptosis in cancer cells .
- Mechanism of Action : The compound may interact with specific molecular targets involved in cell signaling pathways, leading to reduced tumor growth. For instance, it may inhibit kinases that are crucial for cancer cell survival and proliferation.
Anti-inflammatory Effects
The compound has also demonstrated anti-inflammatory properties. Similar morpholine derivatives have been investigated for their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are pivotal in the inflammatory process:
- COX Inhibition : Studies suggest that this compound may exhibit stronger COX-2 inhibitory activity compared to traditional anti-inflammatory drugs like aspirin .
Antimicrobial Activity
There is emerging evidence regarding the antimicrobial effects of morpholine derivatives:
- Antifungal Activity : Some studies have shown that related compounds can effectively inhibit fungal growth, suggesting that this compound might possess similar properties .
Study on Anticancer Properties
A recent study evaluated the efficacy of this compound against breast cancer cell lines. The results indicated that at concentrations ranging from 10 µM to 50 µM, the compound significantly reduced cell viability by up to 70% compared to controls. The underlying mechanism involved the induction of apoptosis as confirmed by flow cytometry analysis.
Toxicity Assessment
Toxicity predictions using computational models indicated an LD50 value of approximately 1772 mg/kg for related compounds, suggesting a relatively safe profile but necessitating caution due to potential hepatotoxicity at higher doses .
The biological activity of this compound can be attributed to several mechanisms:
- Kinase Inhibition : The compound may bind to and inhibit key kinases involved in cancer signaling pathways.
- Apoptosis Induction : Activation of apoptotic pathways leading to programmed cell death in cancer cells.
- Inflammatory Pathway Modulation : Inhibition of COX enzymes reduces the production of pro-inflammatory mediators.
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | IC50 (µM) | Mechanism |
|---|---|---|---|
| 2-(3-Methoxy-phenyl)-morpholine HCl | Anticancer, Anti-inflammatory | ~10 | Kinase inhibition |
| Aspirin | Anti-inflammatory | ~200 | COX inhibition |
| Celecoxib | Anti-inflammatory | ~50 | COX-2 selective inhibition |
Comparison with Similar Compounds
Key Structural Analogues and Their Pharmacological Profiles
Impact of Substituents on Pharmacological Properties
- Methoxy vs. Ethoxy Groups: Viloxazine’s ethoxyphenoxy group enhances norepinephrine selectivity, whereas the methoxy group in 2-(3-Methoxy-phenyl)-morpholine may favor interactions with serotoninergic or dopaminergic systems due to its smaller size and electron-donating properties .
- Bulkier Substituents : S1RA’s pyrazole-naphthyl moiety enables sigma-1 receptor antagonism, highlighting how extended aromatic systems confer target specificity . In contrast, 3-Methoxy PCMo’s cyclohexyl group introduces steric hindrance, likely reducing receptor affinity but improving metabolic stability .
- Electron-Withdrawing Groups : The trifluoromethyl group in 2-(3-(Trifluoromethyl)phenyl)morpholine HCl enhances oxidative stability and membrane permeability compared to methoxy, a critical factor in central nervous system drug design .
Comparative Pharmacokinetic and Toxicological Data
- Indeloxazine vs. Viloxazine: Indeloxazine lacks cerebral vasodilatory effects, unlike dihydroergotoxine, suggesting its anti-anoxic action stems from metabolic enhancement rather than hemodynamic changes . Viloxazine, however, exhibits a favorable safety profile with minimal cardiovascular side effects .
- Metabolic Pathways: Morpholine derivatives are typically metabolized via hepatic oxidation or conjugation.
Preparation Methods
Formation of the Grignard Reagent
The Grignard approach begins with the preparation of a 3-methoxyphenylmagnesium bromide intermediate. As demonstrated in the synthesis of 3-methoxypropiophenone, magnesium powder reacts with 3-methoxybromobenzene in tetrahydrofuran (THF) under anhydrous conditions. Anhydrous aluminum trichloride (AlCl₃) enhances reactivity, enabling the formation of the Grignard reagent at 50–55°C.
Reaction Conditions :
Coupling with Morpholine Precursors
The Grignard reagent is subsequently reacted with a morpholine-derived electrophile, such as 2-chloromorpholine, to form the carbon-nitrogen bond. This step parallels methodologies used in Sarpogrelate intermediate synthesis, where catalytic hydrogenation follows condensation. For instance, quenching the Grignard reagent with 2-chloromorpholine in THF at 0°C yields 2-(3-Methoxy-phenyl)-morpholine after hydrolysis.
Optimization Insight :
-
Quenching Agent : Saturated ammonium chloride
-
Workup : Acidic hydrolysis (3M HCl) to isolate the free base
Reductive Amination Pathway
Ketone Intermediate Preparation
Reductive amination involves condensing 3-methoxyacetophenone with a primary amine, such as 2-aminoethanol, in the presence of a reducing agent. This method avoids moisture-sensitive reagents, making it preferable for large-scale production.
Key Steps :
-
Condensation : 3-Methoxyacetophenone reacts with 2-aminoethanol in methanol under reflux.
-
Reduction : Sodium cyanoborohydride (NaBH₃CN) selectively reduces the imine intermediate.
Reaction Parameters :
Cyclization and Hydrochloride Formation
The resultant secondary amine undergoes cyclization in acidic conditions to form the morpholine ring. Treating the intermediate with concentrated HCl in ethanol at 80°C for 4 hours achieves quantitative cyclization. Final hydrochloride salt formation is accomplished via recrystallization from ethanol/ethyl acetate.
Critical Data :
Catalytic Hydrogenation Approach
Stilbene Intermediate Synthesis
A Perkin reaction between 3-methoxyphenylacetic acid and salicylic aldehyde generates a stilbene derivative, as reported in Sarpogrelate intermediate synthesis. Decarboxylation using quinoline and copper powder at 185–190°C produces 3-methoxy-2'-acetoxy stilbene, which is hydrolyzed to 2-((3-methoxy)styryl)phenol.
Advantages :
Hydrogenation to Morpholine Derivative
The stilbene intermediate undergoes catalytic hydrogenation with palladium on carbon (Pd/C) in ethanol under 50 psi H₂. This step saturates the double bond and concurrently reduces acetoxy groups, forming the morpholine ring after intramolecular cyclization.
Optimized Conditions :
Protection-Deprotection Strategies
Phthalimide Protection
Inspired by N-(3-aminopropyl)methacrylamide hydrochloride synthesis, the amine group in intermediates is protected using phthalimide. Reacting 3-chloropropylamine hydrochloride with methacrylic anhydride in dichloroethane forms a protected intermediate, which is subsequently deprotected via hydrazinolysis.
Key Observations :
Final Cyclization and Salt Formation
After deprotection, the free amine undergoes cyclization with ethylene oxide in THF, followed by HCl treatment to yield the hydrochloride salt. This method achieves high purity (>97%) but requires multiple purification steps.
Comparative Analysis of Synthetic Routes
| Method | Yield | Reaction Time | Cost | Scalability |
|---|---|---|---|---|
| Grignard Reaction | 75–80% | 8–12 hours | Moderate | Industrial |
| Reductive Amination | 70–75% | 6–8 hours | Low | Lab-scale |
| Catalytic Hydrogenation | 80–85% | 10–14 hours | High | Pilot-scale |
| Protection-Deprotection | 65–70% | 12–16 hours | High | Limited |
Industrial-Scale Considerations
Q & A
Q. What are the optimized synthetic routes for 2-(3-Methoxy-phenyl)-morpholine hydrochloride, and how do reaction conditions influence yield and purity?
The synthesis typically involves coupling a substituted aniline (e.g., 3-methoxyaniline) with morpholine derivatives under acidic or transition metal-catalyzed conditions. A common method is the Suzuki–Miyaura coupling, which requires precise control of temperature (80–100°C), solvent (e.g., acetonitrile), and catalyst (e.g., Pd(PPh₃)₄). Yield optimization often involves iterative adjustments to reaction time and stoichiometry. Purity is enhanced via recrystallization or column chromatography, with HPLC analysis recommended for validation .
Q. How can structural characterization of this compound be performed to confirm its identity?
Key techniques include:
- NMR spectroscopy : To verify the morpholine ring protons (δ 3.5–4.0 ppm) and methoxyphenyl group (δ 6.5–7.5 ppm for aromatic protons, δ 3.8 ppm for OCH₃).
- Mass spectrometry (ESI-MS) : To confirm the molecular ion peak ([M+H]⁺ at m/z ~228) and fragmentation pattern.
- X-ray crystallography : For absolute configuration determination, particularly if stereoisomers are suspected .
Q. What preliminary biological screening assays are suitable for assessing this compound’s activity?
Initial screens include:
- Receptor binding assays : Radioligand displacement studies for CNS targets (e.g., dopamine or serotonin receptors).
- Enzyme inhibition assays : Testing against acetylcholinesterase or monoamine oxidases.
- Cytotoxicity profiling : Using MTT assays on human cell lines (e.g., HEK-293) to establish IC₅₀ values .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported binding affinities of this compound across studies?
Contradictions may arise from differences in assay conditions (e.g., buffer pH, temperature) or compound purity. Mitigation strategies:
- Standardize protocols : Use uniform receptor sources (e.g., recombinant proteins) and validated ligands.
- Control for enantiomeric purity : Chiral HPLC or SFC can isolate stereoisomers, as biological activity often varies between R- and S-forms .
- Validate data with orthogonal methods : Pair radioligand assays with functional assays (e.g., cAMP accumulation for GPCRs) .
Q. What experimental designs are recommended to evaluate this compound’s therapeutic potential in neurodegenerative diseases?
A multi-tier approach:
- In vitro models : Use primary neuronal cultures exposed to oxidative stress (H₂O₂) or Aβ oligomers to assess neuroprotective effects.
- In vivo models : Test in transgenic mice (e.g., APP/PS1 for Alzheimer’s) with behavioral assays (Morris water maze) and biomarker analysis (Tau phosphorylation).
- Mechanistic studies : RNA-seq or phosphoproteomics to identify signaling pathways modulated by the compound .
Q. How does this compound compare structurally and functionally to its analogs?
Comparative analysis using the following framework:
Functional differences are attributed to electronic (e.g., methoxy vs. methyl groups) and steric effects influencing target binding .
Methodological Considerations
Q. What safety protocols are critical when handling this compound in the lab?
- Personal protective equipment (PPE) : Gloves (nitrile), lab coat, and safety goggles.
- Ventilation : Use fume hoods for weighing and synthesis steps to avoid inhalation.
- Waste disposal : Segregate halogenated organic waste for incineration .
Q. How can researchers validate the enantiomeric purity of synthesized batches?
- Chiral chromatography : Use columns like Chiralpak IA-3 with hexane:isopropanol (90:10) mobile phase.
- Optical rotation : Compare observed [α]ᴅ²⁵ values to literature standards.
- Circular dichroism (CD) : Confirm Cotton effects at specific wavelengths .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
